N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
Overview
Description
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide is a useful research compound. Its molecular formula is C17H20N2O4S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.11437830 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modification
N2-(4-methoxyphenyl)-N1-methyl-N2-(methylsulfonyl)-N1-phenylglycinamide is involved in chemical synthesis processes, including the generation of glycosyl triflates from thioglycosides, indicating its utility in complex organic synthesis and the modification of chemical structures for various applications. The generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate (MPBT) and trifluoromethanesulfonic anhydride showcases a metal-free, thiophile activation mechanism at low temperatures, leading to the production of glycosides with good yield and selectivity (Crich & Smith, 2000).
Synthesis of Tetrahydroisoquinolines
The compound plays a role in the synthesis of tetrahydroisoquinolines, a framework significant in pharmaceutical chemistry. Novel synthetic equivalents based on WA functionality have been developed for the efficient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline, highlighting its importance in the generation of complex molecular architectures with potential pharmacological activities (Kommidi, Balasubramaniam, & Aidhen, 2010).
Structural and Conformational Studies
Research into the conformation and assembly of arylsulfonamide para-alkoxychalcone hybrids has revealed the impact of methylene group inclusion on molecular conformation and crystal structure. This work emphasizes the compound's role in understanding structural relationships and the effect of subtle modifications on molecular properties (de Castro et al., 2013).
Synthesis of Unsaturated N-methoxy-N-methylamides
The compound has been used in the synthesis of α,β-unsaturated N-methoxy-N-methylamide compounds, demonstrating its utility in creating structures with potential biological activity. This synthetic route provides access to compounds that could have applications in medicinal chemistry and drug development (Beney, Boumendjel, & Mariotte, 1998).
Herbicidal Activity
Studies on organophosphorus hetero-cycles have explored the reaction of compounds like Lawesson's Reagent with glycinamides, leading to products with selective herbicidal activity. This research underscores the potential agricultural applications of the compound in developing new herbicides with high efficacy and selectivity (He & Chen, 1997).
Properties
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(14-7-5-4-6-8-14)17(20)13-19(24(3,21)22)15-9-11-16(23-2)12-10-15/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZXCPFHLKZDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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